2,5-Dibromopyridine 1-oxide
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Overview
Description
2,5-Dibromopyridine 1-oxide is a halogenated pyridine derivative with the molecular formula C5H3Br2NO It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, along with an oxygen atom bonded to the nitrogen, forming an N-oxide
Mechanism of Action
Target of Action
It is known that bromopyridines, in general, are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that they may interact with a wide range of biological targets.
Mode of Action
Bromopyridines are known to be versatile building blocks in organic synthesis . They can undergo various reactions such as metalation, addition, elimination, and isomerization , which can lead to a wide range of functionalized structures.
Biochemical Pathways
Given its potential use in the synthesis of various pharmaceuticals and agrochemicals , it can be inferred that it may influence a variety of biochemical pathways depending on the final compound it is used to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine 1-oxide typically involves the bromination of pyridine N-oxide. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions. The general reaction can be represented as follows:
C5H4NO+2Br2→C5H3Br2NO+2HBr
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromopyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Ullmann-type coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Reduction: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Cross-Coupling Reactions: Palladium or copper catalysts, along with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Cross-Coupling Reactions: Biaryl or aryl-amine compounds.
Reduction: 2,5-Dibromopyridine.
Scientific Research Applications
2,5-Dibromopyridine 1-oxide is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2,6-Dibromopyridine
- 3,5-Dibromopyridine
- 2,5-Diiodopyridine
- 2,4-Dibromopyridine
Comparison: 2,5-Dibromopyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct reactivity compared to its non-oxidized counterparts. The position of the bromine atoms also influences its chemical behavior, making it more suitable for specific synthetic applications.
Properties
IUPAC Name |
2,5-dibromo-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULUIMDLAQFXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347318 |
Source
|
Record name | 2,5-Dibromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20734-22-9 |
Source
|
Record name | 2,5-Dibromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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